molecular formula C16H19ClN2O B2629131 (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1052404-52-0

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride

Cat. No.: B2629131
CAS No.: 1052404-52-0
M. Wt: 290.79
InChI Key: SQBBCZUJCBPHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Functionalization

Compounds like “(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride” often serve as key intermediates or building blocks in organic synthesis. Research in this area may focus on developing new synthetic routes or improving existing ones for better yields, selectivity, or environmental friendliness. The ability to selectively functionalize such compounds can be crucial for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Catalysis

Metalloporphyrin-catalyzed reactions highlight the importance of such compounds in C-H bond functionalization, including hydroxylation, amination, and carbenoid insertion reactions. This area of research is significant for biomimetic studies and organic synthesis, offering routes to highly selective transformations that are valuable in constructing complex molecules (Che et al., 2011).

Drug Design and Pharmacology

Compounds with the pyridine moiety are of interest in drug design due to their potential biological activities. Research might explore the binding affinity of these compounds to biological targets, their pharmacokinetics, or their ability to modulate biological pathways. Such studies contribute to the discovery and development of new drugs.

Environmental and Analytical Chemistry

The detection, quantification, and understanding of the environmental fate of chemical compounds are crucial. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for the sensitive and selective analysis of compounds in complex matrices. This research is vital for assessing the safety, stability, and environmental impact of new chemicals (Teunissen et al., 2010).

Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-7-5-14(6-8-16)11-18-13-15-4-3-9-17-12-15;/h2-9,12,18H,1,10-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBBCZUJCBPHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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